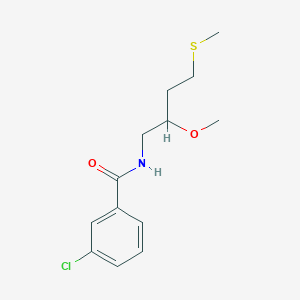
3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a benzamide derivative that has a chlorine atom attached to the third carbon of the benzene ring. The compound is also known as CB-13 and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves its binding to the CB2 receptor, which is primarily found in immune cells such as macrophages and lymphocytes. This binding leads to the modulation of various immune responses, including the release of cytokines and chemokines, which are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and immunomodulatory properties. It has also been shown to have neuroprotective effects and may have potential application in the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide in lab experiments is its high affinity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. One potential direction is the development of novel compounds that have similar or improved pharmacological properties. Another direction is the investigation of the potential application of this compound in the treatment of various immune-related and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors and signaling pathways.
Synthesis Methods
The synthesis of 3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-amino-4-methylthiobutanol in the presence of thionyl chloride. The resulting product is then treated with methoxyacetyl chloride to form 3-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-Chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been studied extensively for its potential application in various fields of scientific research. It has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily found in the immune system. This has led to its potential application in the treatment of various immune-related disorders such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
properties
IUPAC Name |
3-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-17-12(6-7-18-2)9-15-13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYVATYSEDBZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2439342.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)
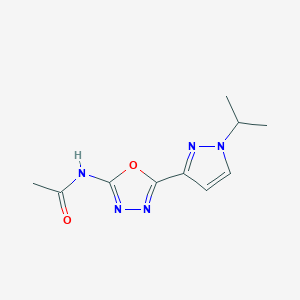
![(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1',2':4,5]oxazolo[3,2-A]pyridin-6(4BH)-one](/img/structure/B2439347.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439348.png)
![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)
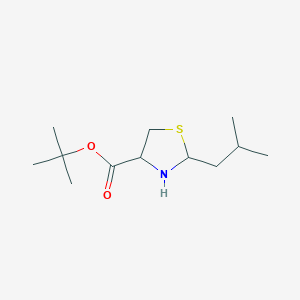
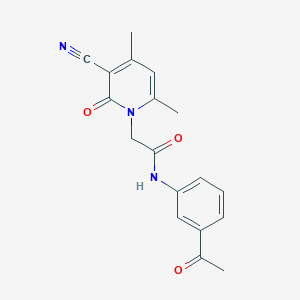
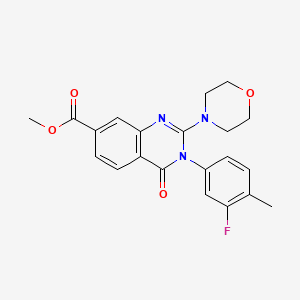
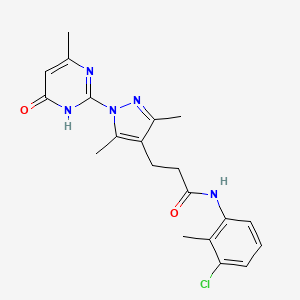
![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)